molecular formula C10H9NO2 B3342471 4-Cyanobenzyl acetate CAS No. 21388-95-4

4-Cyanobenzyl acetate

Cat. No.: B3342471
CAS No.: 21388-95-4
M. Wt: 175.18 g/mol
InChI Key: GNYSLHQZULGATB-UHFFFAOYSA-N
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Description

4-Cyanobenzyl acetate, also known as (4-cyanophenyl)methyl acetate, is an organic compound with the molecular formula C10H9NO2. It consists of a benzene ring substituted with a cyano group (C≡N) at the para position and an ester group (COOCH₂) attached to a benzyl group (CH₂-C₆H₅). This compound is primarily used as an intermediate in the synthesis of other compounds with potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzyl acetate can be synthesized through various methods commonly used for ester formation. One of the primary methods is Fischer esterification, where 4-cyanobenzyl alcohol reacts with acetic acid in the presence of an acid catalyst to form this compound and water.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    4-Cyanobenzyl alcohol: Shares the benzene ring and cyano group but lacks the ester functionality.

    Benzyl acetate: Contains the ester group but lacks the cyano group.

Uniqueness: 4-Cyanobenzyl acetate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-cyanophenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYSLHQZULGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466080
Record name 4-Cyanobenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21388-95-4
Record name 4-Cyanobenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Cyanobenzylamine (13.2 g), water (18 g), and methylene chloride (18 g) were mixed, and the mixture was stirred with cooling with ice. Acetic acid (18 g) was added to the mixture. Subsequently, a 20 wt % aqueous solution (51.8 g) of sodium nitrite was added dropwise to the mixture over a one hour period. The mixture was stirred at the same temperature for four hours. The reaction mixture was subjected to extraction with methylene chloride, and the organic solvent was concentrated. Water was added to the concentrated solution, and the residual organic solvent was removed through distillation, to thereby obtain 14.7 g of p-cyanobenzyl acetate (yield 84%). The purity of the product was 98%.
Quantity
13.2 g
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reactant
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18 g
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18 g
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aqueous solution
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51.8 g
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0 (± 1) mol
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18 g
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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